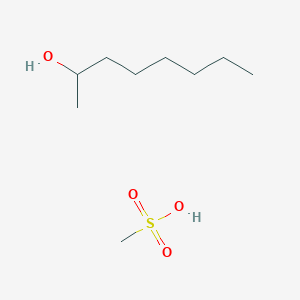
Methanesulfonic acid--octan-2-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the direct sulfonation of methane using an electrochemical reactor without adding peroxide initiators. This process involves the use of oleum and methane, with the formation of an initiating species from the electrolyte at a boron-doped diamond anode . Octan-2-ol can be prepared through the hydration of 1-octene or by the reduction of 2-octanone.
Industrial Production Methods
Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl sulfide using chlorine, followed by extraction and purification . The production of octan-2-ol on an industrial scale can be achieved through the catalytic hydrogenation of 2-octanone.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–octan-2-ol (1/1) can undergo various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonic acid anhydride.
Reduction: Octan-2-ol can be reduced to octane.
Substitution: Methanesulfonic acid can participate in nucleophilic substitution reactions, forming methanesulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Methanesulfonic acid anhydride.
Reduction: Octane.
Substitution: Methanesulfonates.
Scientific Research Applications
Methanesulfonic acid–octan-2-ol (1/1) has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis due to its strong acidity and solubility properties.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug formulation and delivery systems.
Mechanism of Action
The mechanism of action of methanesulfonic acid–octan-2-ol (1/1) involves the interaction of methanesulfonic acid with various molecular targets through hydrogen bonding and electrostatic interactions. Methanesulfonic acid can stabilize molecular clusters, promoting nucleation processes in atmospheric chemistry . Octan-2-ol can interact with lipid membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Sulfuric Acid: Another strong acid with similar acidity but higher corrosivity.
Hydrochloric Acid: Strong acid with different solubility properties.
Ethanol: A primary alcohol with different reactivity compared to secondary alcohols like octan-2-ol.
Properties
CAS No. |
924-80-1 |
|---|---|
Molecular Formula |
C9H22O4S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
methanesulfonic acid;octan-2-ol |
InChI |
InChI=1S/C8H18O.CH4O3S/c1-3-4-5-6-7-8(2)9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
YIBBJOMUYVWEHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















